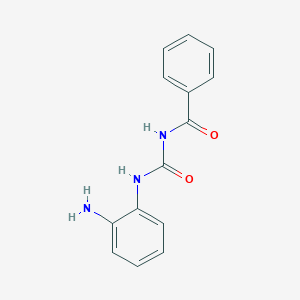![molecular formula C38H29N B282109 5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene, also known as Pentaphenylazaspiro[2.6]nona-4,6,8-triene (PAT), is a novel organic compound with unique structural and functional properties. This compound has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
作用機序
The mechanism of action of PAT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. PAT has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PAT has been found to modulate the expression of various genes involved in cancer cell growth, angiogenesis, and metastasis. It has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. In addition, PAT has been found to induce autophagy (self-digestion) in cancer cells, which may contribute to its anticancer effects.
実験室実験の利点と制限
The advantages of using PAT in lab experiments include its high potency and selectivity against cancer cells, as well as its relatively low toxicity compared to other anticancer drugs. However, the limitations of using PAT include its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
1. Development of more efficient and scalable synthesis methods for PAT.
2. Investigation of the pharmacokinetics and pharmacodynamics of PAT in preclinical models.
3. Evaluation of the potential synergistic effects of PAT with other anticancer agents.
4. Development of PAT-based drug delivery systems for targeted cancer therapy.
5. Exploration of the potential applications of PAT in other fields, such as materials science and organic electronics.
In conclusion, 5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-trienezaspiro[2.6]nona-4,6,8-triene is a promising organic compound with unique structural and functional properties. Its potential applications in medicinal chemistry, materials science, and organic electronics make it a subject of significant interest for future research. Further studies are needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in vivo.
合成法
PAT can be synthesized via a multistep process involving the reaction of cyclohexanone with aniline, followed by the condensation with benzaldehyde and subsequent cyclization. This method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
PAT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PAT has been found to possess antimicrobial, antiviral, and anti-inflammatory properties.
特性
分子式 |
C38H29N |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
5,6,7,8,9-pentakis-phenyl-4-azaspiro[2.6]nona-4,6,8-triene |
InChI |
InChI=1S/C38H29N/c1-6-16-28(17-7-1)33-34(29-18-8-2-9-19-29)36(31-22-12-4-13-23-31)38(26-27-38)39-37(32-24-14-5-15-25-32)35(33)30-20-10-3-11-21-30/h1-25H,26-27H2 |
InChIキー |
FWSNMNMPHSOLDB-UHFFFAOYSA-N |
SMILES |
C1CC12C(=C(C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
C1CC12C(=C(C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)

